N-methylmethanimidothioic acid
説明
N-Methylmethanimidothioic acid is a thiourea derivative characterized by a methanimidothioic acid backbone (─C(=S)─NH─CH₃). For instance, Methomyl (methyl N-[(methylcarbamoyl)oxy]ethanimidothioate), a structurally related carbamate insecticide, shares the ethanimidothioic acid core with modifications impacting reactivity and biological activity . Similarly, N-Methyliminodiacetic acid (MIDA) features an iminodiacetic acid framework with a methyl group, serving as a chelating agent in organic synthesis . These analogs highlight the versatility of methyl-substituted iminothioic and iminodiacetic acid derivatives in diverse applications, from agrochemicals to coordination chemistry.
特性
IUPAC Name |
N-methylmethanimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NS/c1-3-2-4/h2H,1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQNFDNQDVKVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
75.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
DCC is typically prepared using recombinant DNA technology. The gene encoding DCC is cloned into an expression vector, which is then introduced into a suitable host cell line, such as human neuroblastoma cells (IMR-32). The cells are cultured under specific conditions to express the DCC protein, which is then purified using affinity chromatography .
化学反応の分析
DCC undergoes various biochemical reactions, including phosphorylation and glycosylation. These post-translational modifications are crucial for its function as a cell adhesion molecule. Common reagents used in these reactions include kinase enzymes for phosphorylation and glycosyltransferases for glycosylation .
科学的研究の応用
DCC is extensively studied in the context of cancer research, particularly colorectal cancer. It is involved in cell adhesion and signaling pathways that regulate cell growth and differentiation. DCC expression is often reduced or absent in colorectal carcinomas, making it a potential biomarker for cancer diagnosis and prognosis . Additionally, DCC is studied for its role in neural development and axon guidance .
作用機序
DCC functions as a receptor for netrin-1, a guidance cue that directs axon growth during neural development. Upon binding to netrin-1, DCC activates intracellular signaling pathways that regulate cytoskeletal dynamics and cell adhesion. This interaction is crucial for proper neural network formation .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares N-methylmethanimidothioic acid with key analogs based on molecular features:
*Theoretical values for N-methylmethanimidothioic acid are inferred from analogs.
Physicochemical Properties
Q & A
Q. How can researchers resolve contradictions in reported reactivity data for N-methylmethanimidothioic acid in nucleophilic substitution reactions?
- Methodological Answer : Systematic replication studies are critical. Control variables such as solvent polarity (e.g., DMSO vs. THF), temperature, and catalyst loading. Use kinetic isotope effects (KIEs) or computational density functional theory (DFT) modeling to probe transition states. Publish raw datasets and statistical confidence intervals (e.g., 95% CI) to enable meta-analyses .
Q. What computational strategies are effective for predicting the tautomeric behavior of N-methylmethanimidothioic acid in solution?
- Methodological Answer : Perform ab initio molecular dynamics (AIMD) simulations to model solvent effects. Validate with experimental data from variable-temperature NMR or infrared (IR) spectroscopy. Compare calculated Gibbs free energy differences between tautomers with observed population ratios. Open-source software (e.g., Gaussian, ORCA) should be used with transparency in input parameters .
Q. How should experimentalists design studies to investigate the catalytic role of N-methylmethanimidothioic acid in organometallic reactions?
- Methodological Answer : Use a factorial design to test variables:
- Catalyst loading (e.g., 1–10 mol%).
- Ligand effects (e.g., phosphines vs. N-heterocyclic carbenes).
- Substrate scope (electron-rich vs. electron-deficient aryl halides).
Monitor turnover frequency (TOF) via in situ techniques like ReactIR or stopped-flow spectroscopy. Include negative controls (e.g., reactions without catalyst) to confirm mechanistic pathways .
Q. What statistical approaches are suitable for analyzing discrepancies in reported biological activity data for derivatives of N-methylmethanimidothioic acid?
- Methodological Answer : Apply mixed-effects models to account for inter-laboratory variability. Use meta-regression to identify covariates (e.g., cell line differences, assay protocols). Publicly share raw dose-response curves and IC₅₀ values in repositories like Zenodo. Collaborative multi-center studies enhance data robustness .
Data Reporting and Reproducibility
Q. What guidelines ensure reproducible synthesis and characterization of N-methylmethanimidothioic acid in publications?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry standards:
- Provide detailed synthetic procedures, including exact masses of reagents and spectral data (δ in ppm, coupling constants in Hz).
- Deposit raw NMR/MS spectra in supplementary information.
- For novel compounds, include X-ray crystallography data or high-resolution MS .
Q. How can researchers validate predictive models for N-methylmethanimidothioic acid’s physicochemical properties?
- Methodological Answer : Use external validation datasets not included in model training. Compare predicted vs. experimental logP, solubility, and pKa values. Report root-mean-square error (RMSE) and coefficient of determination (R²). Transparency in code (e.g., GitHub repositories) is mandatory .
Ethical and Collaborative Considerations
Q. What ethical practices are critical when collaborating on N-methylmethanimidothioic acid research?
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